Benzamide Derivative 1, also known by its chemical formula and CAS number 108226-05-7, is a specialized compound derived from benzamide. It is recognized for its potential therapeutic applications, particularly in treating gastrointestinal disorders. The compound is derived from patent EP0213775A1, where it is classified as compound 18. Benzamide Derivative 1 exhibits pharmacological properties primarily through its interaction with dopamine and muscarinic receptors, making it a candidate for antiemetic treatments and other gastrointestinal applications .
The synthesis of Benzamide Derivative 1 can be approached through various methods. One notable method involves the reaction of substituted benzamides with specific reagents under controlled conditions. For instance, the one-pot synthesis using SBA-Pr-SO3H as a catalyst has been reported to yield good results. In this method, a mixture of 2-aminobenzamide and benzoyl chlorides is heated under solvent-free conditions at approximately 130 °C. The reaction's progress can be monitored using thin-layer chromatography, and upon completion, the product can be purified through crystallization .
Another synthesis route involves Claisen rearrangement reactions that occur at elevated temperatures (120 °C to 220 °C). This method highlights the versatility of Benzamide Derivative 1 in synthetic organic chemistry, allowing for various functionalizations depending on the starting materials used .
The molecular structure of Benzamide Derivative 1 is characterized by its complex arrangement of atoms, including a benzene ring, amide group, and various substituents that enhance its biological activity. The specific structural features include:
The presence of hydrogen bonds and other molecular interactions within the structure facilitates its binding to biological targets such as dopamine receptors .
Benzamide Derivative 1 participates in several chemical reactions that enhance its utility in medicinal chemistry. Key reactions include:
These reactions demonstrate the compound's adaptability in synthetic pathways aimed at developing new therapeutic agents .
The mechanism of action of Benzamide Derivative 1 primarily involves its interaction with neurotransmitter receptors in the gastrointestinal system. The compound acts as an antagonist to dopamine receptors, which helps mitigate nausea and vomiting by inhibiting central and peripheral dopaminergic effects. Additionally, it facilitates acetylcholine release onto muscarinic receptors in smooth muscle tissues, promoting gastrointestinal motility . This dual action underlies its efficacy as an antiemetic agent.
Benzamide Derivative 1 exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical contexts, where solubility and stability are critical factors for drug development .
Benzamide Derivative 1 has significant scientific applications, particularly in pharmacology. Its primary uses include:
The ongoing exploration of Benzamide Derivative 1's properties may lead to new therapeutic applications and improved formulations for clinical use .
Regioselective functionalization is critical for optimizing the bioactivity of benzamide derivatives. Palladium-catalyzed cross-coupling enables precise para-functionalization of tribrominated benzamides with minimal enantiomeric erosion. As demonstrated in tribrominated benzamide systems, Suzuki-Miyaura reactions with phenyl boronic acid achieve 67% yield and 95:5 enantiomeric ratio (er) retention, while Buchwald-Hartwig amination installs aniline groups at 80% yield (93:7 er) under optimized conditions (50°C, 2.5 equiv NaOtBu) [2]. Ortho-functionalization remains challenging due to steric constraints; however, directed lithiation strategies overcome this limitation. Lithium-halogen exchange at −78°C followed by electrophilic trapping affords ortho-substituted derivatives (e.g., phosphines, sulfides) with >99:1 er retention and 80–87% yields, leveraging the methyl ether’s directing effect [2]. Acid-promoted palladium(II)-catalyzed ortho-halogenation of primary benzamides further expands access to halogenated precursors using Brønsted acid additives [5].
Table 1: Regioselective Functionalization Outcomes for Tribrominated Benzamides
Reaction Type | Conditions | Product | Yield (%) | Enantiomeric Ratio (er) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Phenyl boronic acid, K₃PO₄, 50°C | 5a | 67 | 95:5 |
Hydride Reduction | Pd(OAc)₂, rac-BINAP, NaBH₄, TMEDA, 50°C | 5b | 71 | 95:5 |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Aniline, NaOtBu, 50°C | 5d | 80 | 93:7 |
Amide bond distortion directly modulates the biological activity of benzamide derivatives. X-ray crystallography reveals that steric crowding induces non-planar configurations, exemplified by a 55.0° twist between the acetyl group and thioureido plane in 1,6-diacetyl-3,4,7,8-tetramethylglycoluril. This distortion arises from repulsion between proximal carbonyl oxygen atoms (2.7 Å separation) [6]. Density Functional Theory (DFT) optimizations corroborate experimental geometries, with 6-31G∗ basis sets providing superior accuracy versus semiempirical methods for predicting twist angles (η) and pyramidalization at nitrogen [6]. For bioactive benzamides, amide I vibrational frequencies (1,640–1,680 cm⁻¹) serve as conformational probes. Transition dipole coupling (TDC) parameters optimized via DFT reveal that hydrogen bonding to amide oxygen redshifts vibrations by 10–15 cm⁻¹ in α-helices and β-sheets, enabling secondary-structure-specific spectral predictions [10]. Molecular dynamics simulations further link amide planarity to protein binding entropy, where twisted amides exhibit enhanced adaptability in enzymatic pockets [6].
Scaffold diversification through heterocyclic fusion improves pharmacological profiles. Indole integration via "scaffold-hopping" replaces cytotoxic benzofurazan cores, enhancing antiviral potency while reducing cytotoxicity. Key synthetic routes include:
Indole’s role is pivotal: its π-excessive character enhances stacking with TRP706 in influenza PA C-terminal domains, while the pyrrole nitrogen hydrogen-bonds to GLN408. This dual interaction improves PAC-binding affinity (KD = 4.82 μM for 8f) versus benzofurazan analogs (KD = 40 μM) [1] [4].
Table 2: Antiviral Activity of Heterocyclic-Integrated Benzamides
Compound | Core Structure | EC₅₀ (μM) vs. H1N1 | Cytotoxicity (CC₅₀, μM) |
---|---|---|---|
2 | Benzofurazan | 1.0 | 20 |
8e | Indole | 1.64 ± 0.05 | >100 |
8f | Indole | 1.41 ± 0.27 | >100 |
Systematic SAR studies identify critical pharmacophoric elements:
Table 3: SAR Determinants for Bioactive Benzamide Derivatives
Modification Site | Structural Feature | Biological Impact |
---|---|---|
Amide Region | 2-Carbamoylphenyl vs. 4-isomer | 5-fold ↓ EC₅₀ in influenza NP inhibition |
Heterocyclic Core | Picolinamide vs. benzamide | 8-fold ↑ AChE inhibition (IC₅₀ = 2.49 μM vs. >20 μM) |
Linker Geometry | Rigid vs. flexible alkyl spacers | 3-fold improved dual-target binding (ΔG = −8.2 kcal/mol) |
Enzyme kinetics confirm mixed-type inhibition for lead compounds, indicating simultaneous engagement of catalytic and allosteric sites. For 7a, Lineweaver-Burk plots show altered Km and Vmax, consistent with binding free enzyme and enzyme-substrate complexes [3]. Dynamical cross-correlation matrix (DCCM) analyses further reveal that inhibitor binding suppresses correlated motions in influenza NP trimers, disrupting assembly-competent conformations [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8